![molecular formula C21H23NO5S B15143368 Thiorphan methoxyacetophenone derivative-d7](/img/structure/B15143368.png)
Thiorphan methoxyacetophenone derivative-d7
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Overview
Description
Thiorphan methoxyacetophenone derivative-d7 is a deuterium-labeled analog of Thiorphan methoxyacetophenone derivative. This compound is primarily used in scientific research due to its stable isotope labeling, which aids in the quantitation and analysis of drug metabolism and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiorphan methoxyacetophenone derivative-d7 involves the incorporation of deuterium into the Thiorphan methoxyacetophenone derivative structure. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of Thiorphan methoxyacetophenone derivative.
Deuterium Incorporation: Deuterium is introduced into the compound through specific chemical reactions, often involving deuterated reagents and solvents
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterium-labeled product .
Chemical Reactions Analysis
Types of Reactions
Thiorphan methoxyacetophenone derivative-d7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Thiorphan methoxyacetophenone derivative-d7 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of Thiorphan methoxyacetophenone derivative-d7 involves its role as a stable isotope-labeled compound. It acts as a tracer, allowing researchers to monitor its behavior in various chemical and biological processes. The molecular targets and pathways involved include those related to drug metabolism and pharmacokinetics .
Comparison with Similar Compounds
Similar Compounds
Thiorphan methoxyacetophenone derivative: The non-deuterated analog.
Other isotope-labeled compounds: Such as deuterium-labeled amino acids and peptides
Uniqueness
Thiorphan methoxyacetophenone derivative-d7 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in research applications. This makes it particularly valuable in studies requiring accurate tracking of metabolic and pharmacokinetic processes .
Biological Activity
Thiorphan methoxyacetophenone derivative-d7 is a deuterium-labeled analogue of thiorphan, primarily recognized for its biological activity as an inhibitor of neprilysin, an enzyme crucial in the degradation of endogenous peptides such as enkephalins. This compound's unique structure and isotopic labeling provide significant insights into its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The compound features a methoxyacetophenone structure modified to include deuterium atoms, which are stable isotopes of hydrogen. The incorporation of deuterium enhances its utility in mechanistic studies due to its distinct mass properties compared to non-labeled counterparts. This labeling allows researchers to trace metabolic pathways and understand the kinetics involved in its biological activity.
This compound primarily functions by inhibiting neprilysin, leading to increased levels of enkephalins, which are vital for pain modulation and neuroprotection. By preventing the breakdown of these peptides, the compound may enhance analgesic effects and offer neuroprotective benefits, making it a candidate for therapeutic applications in pain management and neurodegenerative diseases.
Research Findings
Recent studies have focused on the interactions of this compound with various biological targets. Key findings include:
- Inhibition of Neprilysin : The compound has shown significant inhibitory effects on neprilysin activity, which is essential for maintaining peptide levels in the central nervous system (CNS) .
- Pharmacokinetics : The deuterium labeling allows for advanced pharmacokinetic studies, providing insights into absorption, distribution, metabolism, and excretion (ADME) profiles .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with related compounds is useful:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Thiorphan | Contains a thiol group; inhibits neprilysin | Non-deuterated version; simpler structure |
Methoxyacetophenone | Aromatic ketone structure without thiorphan moiety | Lacks biological activity related to peptides |
Deuterated Thiorphan | Similar inhibition profile but lacks methoxy group | Focused on metabolic studies due to deuterium |
Acetylated Thiorphan | Acetyl group replaces thiol; altered activity | Different inhibition profile compared to thiorphan |
Case Studies
- Neuroprotective Effects : A case study demonstrated that thiorphan derivatives could reduce neuronal apoptosis in models of neurodegeneration by enhancing enkephalin levels .
- Pain Modulation : Clinical trials have indicated that thiorphan derivatives can significantly alleviate pain in patients with chronic pain conditions by modulating endogenous opioid systems .
Properties
Molecular Formula |
C21H23NO5S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-[[3,3-dideuterio-2-[[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylmethyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C21H23NO5S/c1-27-18-9-5-8-16(11-18)19(23)14-28-13-17(21(26)22-12-20(24)25)10-15-6-3-2-4-7-15/h2-9,11,17H,10,12-14H2,1H3,(H,22,26)(H,24,25)/i2D,3D,4D,6D,7D,10D2 |
InChI Key |
LYFBMQMMAFLEHC-WBLKKDGSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(CSCC(=O)C2=CC(=CC=C2)OC)C(=O)NCC(=O)O)[2H])[2H] |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CSCC(CC2=CC=CC=C2)C(=O)NCC(=O)O |
Origin of Product |
United States |
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